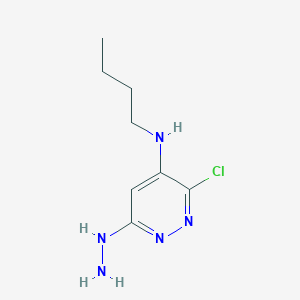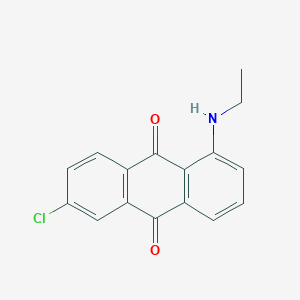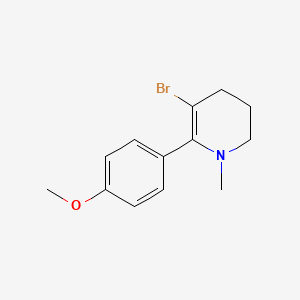
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.
Methylation: Addition of a methyl group at the 1-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Electrophilic aromatic substitution: for bromination and methoxylation.
Nucleophilic substitution: for introducing the methyl group.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
作用機序
The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, known for its basicity and nucleophilicity.
3-Bromopyridine: A simpler brominated derivative.
4-Methoxypyridine: A methoxylated derivative with different electronic properties.
Uniqueness
The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.
特性
CAS番号 |
61214-42-4 |
|---|---|
分子式 |
C13H16BrNO |
分子量 |
282.18 g/mol |
IUPAC名 |
5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
MCXGUJHXLOWTSZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(=C1C2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

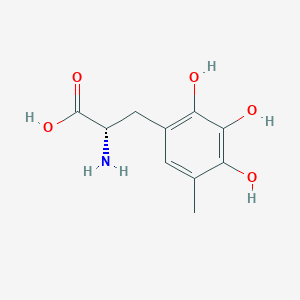

![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
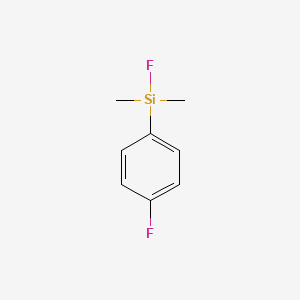
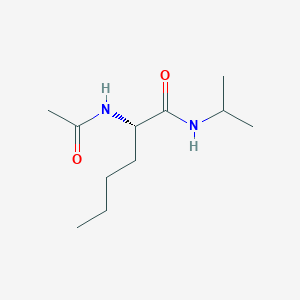
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)

